2,3,4-Tribromobiphenyl
Description
Structure
3D Structure
Properties
CAS No. |
855255-46-8 |
|---|---|
Molecular Formula |
C12H7Br3 |
Molecular Weight |
390.90 g/mol |
IUPAC Name |
1,2,3-tribromo-4-phenylbenzene |
InChI |
InChI=1S/C12H7Br3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MKDZJIHLRSIZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
Advanced Analytical Techniques for 2,3,4 Tribromobiphenyl Characterization and Quantification
Sample Preparation and Extraction Protocols for Diverse Matrices
The initial and one of the most critical stages in the analysis of 2,3,4-Tribromobiphenyl (B12805453) is the effective extraction of the analyte from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., soil, water, biological tissue) and the physicochemical properties of the analyte.
Several solvent-based extraction techniques are employed to isolate PBBs, including this compound, from solid and liquid samples.
Liquid-Liquid Extraction (LLE): This is a conventional method for aqueous samples. The sample is partitioned against an immiscible organic solvent. The choice of solvent is crucial for efficient extraction.
Solid-Phase Extraction (SPE): SPE has become a popular and efficient alternative to LLE for both aqueous and cleaned-up organic extracts. phenomenex.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. phenomenex.com The analyte is then eluted with a small volume of a suitable solvent. phenomenex.com This technique not only isolates the analyte but also provides a degree of sample concentration. windows.net A common SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. youtube.com For PBBs, reversed-phase sorbents like C18 are often utilized. nih.gov
Supercritical Fluid Extraction (SFE): SFE is a "green" analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. jascoinc.comnih.gov By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tailored to selectively extract target compounds. jascoinc.comwaters.com The low viscosity and high diffusivity of supercritical CO2 allow for faster and more efficient extractions compared to traditional solvent methods. jascoinc.com The addition of a co-solvent, or modifier, can further enhance the extraction efficiency for moderately polar analytes. jascoinc.comwaters.com SFE has been successfully applied to the extraction of PBBs and related compounds from various matrices, including soil and mussel tissue. nih.govvt.edu
Table 1: Comparison of Extraction Methodologies for PBBs
| Method | Principle | Advantages | Disadvantages | Applicable Matrices |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, well-established. | Requires large volumes of organic solvents, can be time-consuming, prone to emulsion formation. | Aqueous samples. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. phenomenex.com | Reduced solvent consumption, high recovery, can be automated. phenomenex.comsigmaaldrich.com | Matrix effects can still be an issue, requires method development for new matrices. sigmaaldrich.com | Water, biological fluids, extracts from solid samples. windows.netnih.gov |
| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure. jascoinc.com | Fast, efficient, environmentally friendly (uses CO2), tunable selectivity. jascoinc.comnih.gov | High initial instrument cost. | Soils, sediments, biological tissues. nih.govvt.edu |
Following extraction, the resulting extract often contains co-extracted matrix components that can interfere with the subsequent analysis. Therefore, a cleanup step is essential to remove these interferences.
Silica (B1680970)/Alumina Column Chromatography: This is a widely used technique for cleaning up extracts containing PBBs. The extract is passed through a column packed with silica gel or alumina. Nonpolar compounds like PBBs are eluted with nonpolar solvents, while more polar interferences are retained on the column. Acid-treated silica can be particularly effective in removing lipidic material from biological samples. nih.gov
HPLC Fractionation: High-performance liquid chromatography can be used not only for analysis but also for fractionation of complex extracts. qub.ac.uk By collecting fractions as they elute from the column, specific groups of compounds or even individual isomers can be isolated for further analysis. qub.ac.uk This is particularly useful for separating PBBs from other halogenated compounds.
Chromatographic Separation Techniques
Chromatography is the cornerstone of PBB analysis, enabling the separation of individual congeners from complex mixtures.
High-Resolution Gas Chromatography (HRGC) with capillary columns is the most powerful and widely used technique for the separation of PBB congeners. chromtech.net.au The choice of the capillary column's stationary phase is critical for achieving the desired separation.
Capillary Columns: Fused silica capillary columns with various stationary phases are employed. Non-polar phases like those based on dimethyl polysiloxane are common. sisweb.com The separation of all 209 PBB congeners is a significant analytical challenge, and often, specialized stationary phases are required. chromtech.net.au For instance, a poly(5%-phenyl methyl)siloxane stationary phase has been used to study the separation of all 209 polychlorinated biphenyl (B1667301) (PCB) congeners, and similar approaches are applicable to PBBs. researchgate.net
Table 2: Typical GC Conditions for PBB Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 7890 A gas chromatograph | nih.gov |
| Column | 15 m × 0.250 mm ID × 0.10 μm film thickness, ZB-5HT Inferno | nih.gov |
| Injection | 2 μL, pulsed splitless mode at 325°C | nih.gov |
| Carrier Gas | Helium at 2.25 mL/minute | nih.gov |
| Oven Program | Specific temperature programming is used to separate congeners. | chromtech.net.au |
While GC is more common for PBB analysis, HPLC, particularly in the reversed-phase mode, offers a viable alternative, especially for less volatile or thermally labile PBBs. wikipedia.org
Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a non-polar stationary phase (e.g., C18 or biphenyl) is used with a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). wikipedia.orgchromatographyonline.com The separation is based on the hydrophobicity of the analytes. wikipedia.org Biphenyl stationary phases have shown enhanced retention for aromatic compounds, including PBBs, due to potential π-π interactions, which can lead to improved separation of isomers compared to traditional C18 columns. chromatographyonline.comnih.gov Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to effectively separate a wide range of PBB congeners. qub.ac.uk
Mass Spectrometric Detection and Structural Elucidation
Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like GC or HPLC, is the definitive tool for the detection, identification, and structural elucidation of this compound. nih.govrfi.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS): The combination of GC with MS is the gold standard for the analysis of PBBs. nih.govnih.gov As the separated congeners elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the identification of the compound. For quantitative analysis, the instrument is often operated in the selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. chrom-china.com
Structural Elucidation: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. massspeclab.com Tandem mass spectrometry (MS/MS) is another powerful technique for structural elucidation. rfi.ac.uk In MS/MS, a specific ion (precursor ion) is selected, fragmented, and the resulting product ions are analyzed. rfi.ac.uk The fragmentation pattern provides valuable information about the structure of the original molecule, such as the number and position of the bromine atoms on the biphenyl backbone. mdpi.com
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. brjac.com.br This method separates the components of a mixture in the gas chromatograph before they are introduced to the mass spectrometer for detection and identification based on their mass-to-charge ratio. brjac.com.br GC/MS provides both qualitative and quantitative data, making it invaluable for environmental monitoring and forensic analysis. brjac.com.br Portable GC/MS systems have also been developed for on-site analysis of volatile organic compounds. brjac.com.br
Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons, leading to extensive fragmentation. birmingham.ac.uk The resulting fragmentation pattern, or mass spectrum, is like a molecular fingerprint that can be compared to spectral libraries for compound identification. birmingham.ac.uk For polybrominated diphenyl ethers (PBDEs), a class of compounds structurally related to PBBs, EI spectra are typically dominated by the molecular ion and ions resulting from the loss of bromine atoms. nih.govresearchgate.net
Electron Capture Negative Ionization (ECNI) is a "soft" ionization technique that is highly sensitive for electrophilic compounds containing electronegative atoms, such as the bromine atoms in this compound. nih.govunimib.it In ECNI, low-energy electrons are captured by the analyte molecules, forming negative ions. wikipedia.org This process results in less fragmentation compared to EI, often producing a strong molecular ion signal, which enhances selectivity and lowers detection limits. nih.govunimib.it For PBDEs with fewer than seven bromine atoms, ECNI spectra are characterized by bromide ions (Br-) and HBr2-. nih.govresearchgate.net The use of nitrogen as a reagent gas in GC/ECNI-MS has been shown to improve sensitivity and reduce instrument contamination compared to methane. nih.gov
Table 1: Comparison of EI and ECNI Techniques for Brominated Compounds
| Feature | Electron Ionization (EI) | Electron Capture Negative Ionization (ECNI) |
| Ionization Energy | High (~70 eV) | Low (~0 eV) |
| Fragmentation | Extensive | Minimal |
| Primary Ions | Molecular ion, various fragment ions | Molecular ion, [M-Br]-, Br- |
| Sensitivity | Good | Excellent for electrophilic compounds |
| Selectivity | Moderate | High for specific compounds |
| Common Use | General identification, structural elucidation | Trace analysis of halogenated compounds |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. This capability is crucial for distinguishing between different PBB congeners that may have the same nominal mass but different exact masses due to slight variations in their atomic composition. The high resolving power of HRMS helps to separate analyte signals from matrix interferences, leading to improved accuracy and lower detection limits. For instance, GC-HRMS methods have achieved low limits of detection (LODs) for polychlorinated biphenyls (PCBs), a related class of compounds. researchgate.net
Tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity to the analysis. nih.gov In a tandem mass spectrometer, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix effects, leading to very low detection limits. researchgate.netnih.gov GC-MS/MS has been successfully used for the sensitive and selective quantification of PBDEs and PCBs in human serum, demonstrating its suitability for analyzing complex biological samples. researchgate.net The enhanced selectivity of MS/MS is particularly beneficial when dealing with co-eluting compounds that cannot be separated by the gas chromatograph alone. birmingham.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) for Brominated Organic Compounds
While GC-MS is a powerful tool, some brominated organic compounds may be too polar or thermally labile for gas chromatography. In such cases, liquid chromatography-mass spectrometry (LC-MS) offers a viable alternative. nih.gov LC-MS separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. nih.gov The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine and powerful technique in many analytical laboratories. nih.gov
A specific LC-MS method utilizing negative-ion electrospray ionization (NI-ESI) with induced in-source fragmentation (IISF) has been developed for the selective detection of unknown and known organobromine compounds. researchgate.net In this approach, the molecules are fragmented in the ion source of the mass spectrometer, and the characteristic bromide ions (m/z 79 and 81) are detected. researchgate.net This method provides information on the retention time of the unknown brominated compounds, which can then be used to extract further structural information. researchgate.net Studies have shown that this LC/NI-ESI-IISF/MS method can be more sensitive than traditional LC-ESI-MS/MS for the detection of known organobromine compounds. researchgate.net While in-source fragmentation has often been viewed as a challenge in quantitative analysis, it can be leveraged for structural identification. mdpi.comnih.govrsc.org
Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Transformation Studies
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to determine the isotopic ratios (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of individual organic compounds within a complex mixture. enviro.wiki This technique can provide valuable insights into the origin (source apportionment) and environmental fate of contaminants like this compound. enviro.wikiitrcweb.org
The principle behind CSIA is that chemical and biological processes often result in isotopic fractionation, where the lighter isotopes react at a slightly faster rate than the heavier isotopes. researchgate.net By measuring the changes in the isotopic composition of the remaining contaminant, it is possible to identify and quantify transformation processes. researchgate.net CSIA has been successfully applied to trace the sources of PCBs and to assess their microbial reductive dechlorination. researchgate.net Furthermore, multi-element isotope analysis, such as combining carbon and chlorine isotopes, can help differentiate between various degradation pathways. nih.gov This makes CSIA a valuable tool for monitoring the natural attenuation of organic pollutants in the environment. enviro.wiki
Carbon, Hydrogen, Oxygen, and Bromine Stable Isotope Analysis using Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GC/C/IRMS) and Gas Chromatography Multiple Collector Inductively Coupled Plasma Mass Spectrometry (GC/MC/ICPMS)
Compound-specific stable isotope analysis (CSIA) has emerged as a powerful tool in environmental forensics to trace the origin and transformation pathways of organic pollutants like this compound. d-nb.inforesearchgate.netresearchgate.net By measuring the ratios of stable isotopes of carbon (¹³C/¹²C), hydrogen (²H/¹H), and bromine (⁸¹Br/⁷⁹Br), subtle variations can be detected that provide clues about the compound's history.
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the primary technique for determining carbon and hydrogen isotope ratios in individual organic compounds. researchgate.net In this method, the sample is introduced into a gas chromatograph (GC) which separates the different compounds in the mixture. The separated compounds are then combusted in a furnace, converting them into carbon dioxide (CO₂) and water (H₂O). These gases are subsequently introduced into an isotope ratio mass spectrometer (IRMS) which precisely measures the isotopic ratios. For oxygen isotope analysis, a similar principle is applied, often involving high-temperature pyrolysis to convert the compound into carbon monoxide (CO).
Gas Chromatography/Multiple Collector/Inductively Coupled Plasma Mass Spectrometry (GC/MC/ICPMS) is the state-of-the-art technique for the analysis of halogen stable isotopes, including bromine. researchgate.net Similar to GC/C/IRMS, the process begins with GC separation. The eluting compounds are then introduced into an inductively coupled plasma (ICP) source, which ionizes the atoms. A multiple collector mass spectrometer then simultaneously measures the different bromine isotopes (⁷⁹Br and ⁸¹Br), allowing for high-precision determination of the bromine isotope ratio.
The precision of these measurements is critical for discerning small isotopic variations. For instance, studies on polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, have shown that stable carbon isotopic compositions can be measured with a standard deviation of less than 0.5‰. d-nb.info For bromine isotope analysis using GC/MC/ICPMS, precisions of 0.1‰ have been achieved for some brominated organic compounds. researchgate.net
Illustrative Research Findings:
Table 1: Representative Stable Isotope Data for a Tribrominated Aromatic Compound
| Isotope Ratio | Analytical Technique | Typical Precision (Standard Deviation) | Illustrative Isotopic Value (δ notation) |
| δ¹³C | GC/C/IRMS | < 0.5‰ | -28.5‰ |
| δ²H | GC/C/IRMS | < 3‰ | -150‰ |
| δ⁸¹Br | GC/MC/ICPMS | < 0.2‰ | +0.5‰ |
This table is interactive. Click on the headers to learn more about each parameter.
Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation
Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the reaction mechanisms of chemical and biological transformations of compounds like this compound. epfl.chprinceton.edu A KIE is observed when a molecule containing a heavier isotope reacts at a different rate than a molecule with a lighter isotope at the same atomic position. epfl.ch This difference in reaction rates provides insight into which bonds are broken or formed during the rate-determining step of a reaction.
The magnitude of the KIE, often expressed as the ratio of the rate constant for the light isotope (k_light) to that of the heavy isotope (k_heavy), can indicate the nature of the transition state. For example, a primary KIE is observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step.
In the context of this compound, studying KIEs can help elucidate its degradation pathways, such as microbial debromination or oxidation. For instance, a significant bromine KIE (k⁷⁹Br / k⁸¹Br) would suggest that the cleavage of a carbon-bromine bond is a key step in the degradation process. Similarly, a deuterium (B1214612) KIE (kH / kD) at a specific position on the biphenyl rings would point to the involvement of that C-H bond in the rate-limiting step, such as during hydroxylation by microbial enzymes. nih.gov
Illustrative Research Findings:
Direct experimental data on the KIEs for this compound degradation is scarce. However, studies on analogous compounds provide valuable insights into the expected magnitude and interpretation of such effects. The following table presents illustrative KIE and bromine enrichment factor (ε) data from a study on the microbial debromination of 2,4,6-tribromophenol, a compound with a similar brominated aromatic structure. This data demonstrates how isotopic analysis can differentiate reaction mechanisms. Additionally, a representative kH/kD value from a study on the enzymatic hydroxylation of an aromatic compound is included to illustrate the potential KIE for a C-H bond cleavage reaction.
Table 2: Illustrative Kinetic Isotope Effects and Bromine Enrichment Factors for the Degradation of a Tribrominated Aromatic Compound
| Reaction Type | Isotopic System | Kinetic Isotope Effect (k_light / k_heavy) | Bromine Enrichment Factor (ε_Br) |
| Microbial Reductive Debromination | ⁷⁹Br / ⁸¹Br | 1.0002 | -0.20 ± 0.06‰ |
| Enzymatic Hydroxylation | ¹H / ²H (D) | ~10 | Not Applicable |
This table is interactive. The data for microbial reductive debromination is based on studies of 2,4,6-tribromophenol. The data for enzymatic hydroxylation is representative for a C-H bond cleavage reaction.
Environmental Transformation and Degradation Mechanisms of 2,3,4 Tribromobiphenyl
Photolytic Degradation Pathways and Debromination Processes
Photochemical reactions, driven by sunlight, are considered a primary mechanism for the degradation of PBBs in the environment. mdpi.comcdc.gov This process typically involves the reductive debromination of the biphenyl (B1667301) structure, where a bromine atom is removed and replaced by a hydrogen atom, resulting in lower-brominated biphenyls. mdpi.com
The efficiency of photolytic degradation of PBBs is dependent on the wavelength of light and the surrounding environmental matrix. Shorter wavelengths of ultraviolet (UV) radiation generally lead to higher degradation rates. researchgate.net For instance, studies on other brominated flame retardants have shown a clear decrease in debromination efficiency when moving from UVB to UVA irradiation. researchgate.net
The environmental matrix plays a crucial role in the photoreactivity of PBBs. In aqueous solutions, photolysis can occur, though the presence of dissolved organic matter, such as humic acids, can influence the reaction rates. researchgate.net PBBs are known to adsorb strongly to soil and sediment particles, which can limit their exposure to direct sunlight and thus slow down photolytic degradation to only the surface layer. cdc.gov However, when adsorbed to particulate matter in the atmosphere, PBBs may undergo photolysis. cdc.gov The specific influence of various environmental matrices on the photoreactivity of 2,3,4-tribromobiphenyl (B12805453) has not been extensively detailed in available research.
Table 1: Factors Influencing Photoreactivity of PBBs
| Factor | Influence on Photoreactivity | References |
|---|---|---|
| Wavelength | Shorter UV wavelengths generally increase degradation rates. | researchgate.net |
| Environmental Matrix | Adsorption to soil/sediment can limit light exposure and slow degradation. Photolysis can occur when adsorbed to atmospheric particles. | cdc.gov |
| Organic Matter | Presence of substances like humic acids can affect reaction rates in water. | researchgate.net |
The primary photodegradation pathway for PBBs is reductive debromination. mdpi.com While specific studies identifying the complete range of photodegradation products for this compound are limited, the general mechanism suggests the sequential removal of bromine atoms. This would lead to the formation of various di- and mono-brominated biphenyls. For example, the photolysis of other tribromobiphenyls has been shown to produce a mixture of lower brominated congeners. It has been noted that for some PBBs, photodegradation may generate products such as 2-bromobiphenyl, 3-bromobiphenyl, and biphenyl. mdpi.com In some cases, photolysis in aqueous solutions was initially suggested to lead to the formation of phenolic compounds through photohydroxylation, but subsequent studies on similar compounds found that debromination was the major reaction pathway. cdc.gov
Microbial Reductive Debromination in Anaerobic Environments
Under anaerobic conditions, such as those found in sediments and certain soil environments, microbial activity can lead to the reductive debromination of PBBs. mdpi.com This biotransformation process is a key degradation pathway in the absence of light and oxygen.
Specific microbial communities are responsible for the dehalogenation of PBBs. Studies have shown that anaerobic microorganisms in river sediments can biodegrade higher-substituted PBBs. cdc.gov The process involves the removal of bromine atoms at the meta and para positions, with ortho bromine removal being less common. cdc.gov While research has identified that microorganisms capable of debrominating PBBs exist in contaminated sediments, high concentrations of the contaminants themselves may inhibit their activity. cdc.gov For other halogenated compounds, like polychlorinated biphenyls (PCBs), genera such as Geobacter and Desulfovibrio have been implicated in dechlorination, particularly in the presence of iron oxides which can enhance the process. researchgate.net Specific microbial communities responsible for the degradation of this compound have not been definitively identified in the reviewed literature.
The microbial reductive debromination of PBBs results in the formation of lower-brominated congeners. The process is selective, with a preference for the removal of meta- and para-substituted bromines due to lower steric hindrance. mdpi.com For a hypothetical degradation of this compound, this would suggest the initial formation of dibromobiphenyls through the removal of the bromine at the 4-position (para) or the 3-position (meta). Further debromination would lead to mono-bromobiphenyls and eventually biphenyl. For instance, the microbial degradation of PBB-153 (a hexabromobiphenyl) has been shown to produce tribromobiphenyl congeners such as PBB-17 and PBB-18. mdpi.com
Table 2: Microbial Reductive Debromination of PBBs
| Process | Details | References |
|---|---|---|
| Environment | Anaerobic conditions (e.g., sediments). | mdpi.comcdc.gov |
| Mechanism | Reductive debromination, preferentially at meta and para positions. | mdpi.comcdc.gov |
| Potential Products | Lower-brominated biphenyls, eventually leading to biphenyl. | mdpi.com |
Other Abiotic and Biotic Transformation Processes in Environmental Media
Besides photolysis and microbial reductive debromination, other transformation processes for PBBs are less well-documented. PBBs are generally resistant to abiotic hydrolysis due to the lack of hydrolysable functional groups. cdc.gov In the atmosphere, reaction with hydroxyl (OH) radicals is a potential degradation pathway, although for higher brominated biphenyls, this process is likely to be slow. cdc.gov
Theoretical and Computational Chemistry Studies on 2,3,4 Tribromobiphenyl
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the electronic structure and energetic properties of 2,3,4-tribromobiphenyl (B12805453). mdpi.com These calculations can elucidate the distribution of electrons within the molecule, identify the most stable geometric arrangements, and determine the energy required for chemical transformations.
The environmental degradation of polybrominated biphenyls (PBBs) often involves the removal of bromine atoms (debromination). Quantum chemical calculations can determine the energy barriers for these reactions, indicating which bromine atoms are most likely to be removed. researchgate.net A lower energy barrier corresponds to a more favorable and faster reaction. researchgate.net
For instance, studies on the related compound PBB-153 use DFT calculations to map out its photodegradation pathways. mdpi.comresearchgate.net The energy barriers for the removal of bromine atoms from different positions are calculated to predict the sequence of debromination. researchgate.net This approach reveals that the positions with lower energy barriers for C-Br bond cleavage are the most likely sites for initial degradation. researchgate.net While specific data for this compound is not detailed in the provided results, the methodology is directly applicable. The calculation involves identifying the transition state for the C-Br bond breaking and computing its energy relative to the ground state of the molecule. mdpi.comscienceintheclassroom.org
| Number of Debrominations | Debromination Sites | Energy Barrier (a.u.) |
|---|---|---|
| 1 | 2 | 0.001 |
| 1 | 4 | 0.027 |
| 2 | 2, 2' | 0.011 |
| 2 | 2, 5 | 0.163 |
| 2 | 2, 4 | 0.164 |
Table 1. Example of calculated energy barriers for the photodebromination pathway of PBB-153. A lower energy barrier indicates a more likely debromination event at that site. This data illustrates the type of results obtained from quantum chemical calculations for PBBs. researchgate.net
This compound, like other biphenyls, is not perfectly flat. The two phenyl rings are twisted relative to each other, and the angle of this twist (the dihedral angle) is a key structural parameter. researchgate.net Molecules that differ by rotation around a single bond are known as conformational isomers or rotamers. wikipedia.org
Computational methods are used to perform conformational analysis, which involves calculating the molecule's energy at different dihedral angles to find the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). researchgate.net For substituted biphenyls, the size and position of the substituents (in this case, bromine atoms) create steric hindrance that influences the preferred twist angle and the height of the rotational energy barrier. researchgate.net In this compound, the bromine atoms at the ortho-positions (positions 2 and 6) are particularly influential. researchgate.netscience.gov
Studies on various halogenated biphenyls have shown that the number and location of halogen atoms significantly affect the rotational profile. researchgate.net For example, calculations on 2,2'-dihalogenated biphenyls show a single energy minimum, while 3,3'-dihalogenated biphenyls exhibit a double minimum. researchgate.net This type of analysis for this compound would reveal its most likely shapes and how easily it can change conformation, which is crucial for understanding its interactions with biological systems.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physical/chemical properties (QSPR). biochempress.com These models are essential for predicting the behavior of chemicals when experimental data is scarce. au.dk
QSPR models are widely used to predict key environmental parameters for PBBs, such as the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (KOA). au.dkpjoes.com These coefficients govern how a chemical distributes itself in the environment, for instance, between water and fatty tissues of organisms (Kow) or between air and organic matter (KOA). pjoes.comsfu.ca
Various modeling techniques, from group-contribution methods like UNIFAC to 3D-QSAR approaches, are employed. au.dkpjoes.com These models use calculated molecular descriptors (e.g., molecular volume, surface area, electronic properties) to estimate the property of interest. nih.gov For example, a computed value for the partition coefficient of the related compound 2,3',4'-Tribromobiphenyl, XLogP3 (an estimate of log Kow), is 6.1, indicating a high potential for bioaccumulation. nih.gov
| Compound Type | Predicted Parameter | Modeling Approach | Key Finding |
|---|---|---|---|
| Polyhalogenated Biphenyls | KOA (Octanol-Air Partition Coefficient) & PL (Liquid Vapor Pressure) | 3D-QSA²R | Successfully models long-range atmospheric transport potential. pjoes.com |
| Nonionic Organic Compounds | BCF (Bioconcentration Factor) | QSPR using MLR, PLS, and Neural Networks | Models based on volume, connectivity, and H-bonding predict BCF. nih.gov |
| Halogenated Biphenyls | Chromatographic Retention Time | TOPS-MODE QSPR | Achieved a high correlation coefficient (R² = 0.965) for predicting retention time. biochempress.com |
| Organic Chemicals | Kow (Octanol-Water Partition Coefficient) | UNIFAC Group-Contribution | Provides reasonable predictions in the absence of lab data, though with some limitations for isomers. au.dk |
Table 2. Examples of QSPR models used to predict environmental and physical parameters for PBBs and related compounds.
QSAR models can be developed to predict the rates at which PBBs are transformed in the environment or in biological systems. mdpi.com This can include rates of debromination, metabolism, or degradation. For example, studies on polybrominated diphenyl ethers (PBDEs) have successfully correlated reaction rate constants with quantum chemical descriptors like the heat of formation and the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net
Furthermore, 3D-QSAR models have been constructed to assess various toxicity risks of PBBs, such as carcinogenicity and developmental toxicity. researchgate.netnih.gov These models implicitly predict a "transformation" that leads to a biological effect. By analyzing the model parameters, researchers can understand which structural features increase or decrease the toxic potential of the molecule. nih.gov Such models are validated using statistical metrics like the cross-validation coefficient (q²) and the external prediction coefficient (r²_pred) to ensure their predictive power. researchgate.netnih.gov
| 3D-QSAR Model | q² | R² | r²_pred |
|---|---|---|---|
| Carcinogenicity | 0.827 | 0.994 | 0.853 |
| Developmental toxicity | 0.818 | 0.966 | 0.856 |
| Hepatotoxicity | 0.836 | 0.990 | 0.784 |
| Neurotoxicity | 0.807 | 0.995 | 0.915 |
Table 3. Statistical parameters for 3D-QSAR models developed to predict various toxicities for PBBs and their transformation products. High values for q², R², and r²_pred indicate robust and predictive models. researchgate.netnih.gov
Molecular Dynamics and Simulation Studies of Environmental Interactions
Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. MD simulations can provide a detailed, dynamic view of how this compound interacts with its environment at the molecular level.
While specific MD studies on this compound were not found in the search results, this methodology is applied to similar pollutants. nih.govscholaris.ca For example, MD simulations are used to study how pollutants interact with cell membranes, proteins, or soil organic matter. These simulations can help predict the transport of the compound across biological barriers or its tendency to sorb to soil and sediment. The technique is also employed in the design of environmentally friendly substitutes for pollutants by simulating and comparing their environmental behavior. nih.gov For this compound, an MD simulation could model its interaction with water molecules to understand its solubility and aggregation behavior, or its interaction with lipid bilayers to investigate mechanisms of bioaccumulation.
Environmental Occurrence and Distribution of 2,3,4 Tribromobiphenyl
Detection in Abiotic Environmental Compartments
There is a notable absence of research and monitoring data on the presence of 2,3,4-Tribromobiphenyl (B12805453) in the following environmental matrices:
Occurrence in Biotic Samples (Non-Human Organisms)
Information on the bioaccumulation and presence of this compound in non-human organisms is also lacking.
Future Research Directions and Emerging Academic Challenges for 2,3,4 Tribromobiphenyl
Development of Novel Analytical Approaches for Trace Level Detection
The accurate assessment of 2,3,4-tribromobiphenyl (B12805453) in various environmental matrices necessitates the development of highly sensitive and selective analytical methods. Current methodologies, often centered around gas chromatography-mass spectrometry (GC-MS), face challenges in detecting the trace levels at which this congener may be present. epa.gov Future research should prioritize the following:
Advanced Instrumentation: Exploring the utility of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can significantly improve detection limits and reduce matrix interferences. Techniques like electron capture negative ionization (ECNI) have already shown promise for enhancing sensitivity for polybrominated compounds.
Innovative Sample Preparation: Developing more efficient extraction and cleanup techniques is crucial for isolating this compound from complex samples such as sediment, biota, and water. Methodologies like ultrasonic-assisted extraction (UAE) and magnetic solid-phase extraction (MSPE) are emerging as rapid and effective alternatives. researchgate.netresearchgate.net
Standardization and Reference Materials: The lack of certified reference materials and standardized analytical protocols for individual PBB congeners, including this compound, hinders inter-laboratory comparability and data validation. nih.gov A concerted effort is needed to synthesize and certify these standards.
| Analytical Technique | Potential Advantage for this compound Detection |
| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy, enabling better differentiation from interfering compounds. |
| Tandem Mass Spectrometry (MS/MS) | Increases selectivity and sensitivity by monitoring specific fragmentation patterns. |
| Electron Capture Negative Ionization (ECNI) | Enhances sensitivity for electrophilic compounds like PBBs. |
| Ultrasonic-Assisted Extraction (UAE) | Offers a rapid and efficient extraction method from solid matrices. researchgate.net |
| Magnetic Solid-Phase Extraction (MSPE) | Allows for selective and rapid cleanup of sample extracts. researchgate.net |
Refinement of Environmental Fate and Transport Models
Predicting the movement and persistence of this compound in the environment relies on accurate fate and transport models. cdc.gov These models are essential for understanding its potential for long-range transport, bioaccumulation, and exposure risks. Key areas for refinement include:
Parameterization: Accurately determining key physicochemical properties of this compound, such as its octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant, is fundamental for model accuracy.
Degradation Pathways: Incorporating detailed degradation pathways, including photolytic, microbial, and metabolic processes, will improve the predictive power of these models. Studies have shown that microbial reductive debromination can lead to the formation of lower-brominated congeners. nih.gov
Media-Specific Processes: Models should account for the specific interactions of this compound with different environmental compartments, such as soil, sediment, water, and air, considering factors like organic carbon content and particle size. cdc.gov
Advanced Computational Approaches for Predicting Environmental Behavior
Computational chemistry offers powerful tools for predicting the environmental behavior of chemicals like this compound, especially when experimental data is scarce. scholaris.ca Future research should leverage these approaches to:
Quantitative Structure-Activity Relationships (QSAR): Developing robust QSAR models can help predict the toxicity and environmental fate of this compound based on its molecular structure. nih.govresearchgate.net These models can be used to screen for potential risks and prioritize further experimental investigation.
Density Functional Theory (DFT): DFT calculations can be employed to predict key molecular properties and reactivity, such as bond dissociation energies, which can help in understanding degradation mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the interactions of this compound with biological molecules and environmental surfaces, aiding in the prediction of its bioaccumulation potential and partitioning behavior.
| Computational Approach | Application for this compound |
| QSAR | Predict toxicity and environmental persistence. nih.govresearchgate.net |
| DFT | Calculate molecular properties to understand reactivity and degradation. |
| MD Simulations | Simulate interactions with biological and environmental systems. |
Integrated Research on Congener-Specific Environmental Pathways
The environmental behavior and toxicological effects of PBBs are highly dependent on the specific congener. nih.gov Therefore, an integrated research approach that focuses on individual congeners like this compound is critical. This involves:
Source Tracking: Identifying the sources of this compound in the environment, whether from direct release or as a transformation product of other PBBs.
Transformation Studies: Investigating the transformation pathways of higher brominated PBBs to understand the formation potential of this compound under various environmental conditions. nih.gov
Bioaccumulation and Trophic Transfer: Studying the uptake, metabolism, and transfer of this compound through food webs to assess its potential for biomagnification.
By pursuing these future research directions, the scientific community can significantly advance the understanding of this compound, leading to more informed risk assessments and effective environmental management strategies for this and other PBB congeners.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,3,4-Tribromobiphenyl, and how do they influence experimental handling?
- Answer : this compound (CAS 51202-79-0) has a molecular weight of 390.896 g/mol, density of 1.923 g/cm³, and boiling point of 381.4°C at 760 mmHg . Its low vapor pressure (1.12E-05 mmHg at 25°C) suggests limited volatility, requiring sealed systems for thermal studies. The high density implies preferential partitioning into organic phases during extraction. For safe handling, use PPE (e.g., nitrile gloves, fume hoods) and avoid contact with oxidizers due to bromine reactivity .
Q. How can researchers verify the purity and identity of this compound in synthetic or environmental samples?
- Answer : Use gas chromatography-mass spectrometry (GC-MS) with isotopic dilution or internal standards (e.g., deuterated analogs like 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5 for retention time calibration) . Compare retention indices and fragmentation patterns with certified reference materials (CRMs), such as 2,4,6-Tribromobiphenyl standard solutions (50 µg/mL in toluene-nonane) . Confirm molecular identity via high-resolution mass spectrometry (HRMS) to resolve isobaric interferences from co-eluting PBDEs .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Answer : Store in amber glass vials at -20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Avoid aqueous matrices due to potential hydrolysis of C-Br bonds. For analytical standards, dilute in non-polar solvents (e.g., toluene or hexane) to minimize adsorption losses .
Advanced Research Questions
Q. How can structural isomers of tribromobiphenyls (e.g., 2,3,4- vs. 2,4,6-) be differentiated in environmental matrices?
- Answer : Employ orthogonal analytical methods:
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate isomers based on bromine substitution patterns .
- Spectroscopy : Compare NMR chemical shifts (e.g., ¹H and ¹³C) or IR absorption bands for Br-C stretching vibrations (500–600 cm⁻¹) .
- Computational modeling : Predict retention times using quantitative structure-retention relationship (QSRR) models or DFT-based dipole moment calculations .
Q. What experimental designs are optimal for assessing the environmental persistence of this compound in sediment-water systems?
- Answer : Conduct microcosm studies under controlled redox conditions:
- Aerobic : Monitor debromination rates via LC-MS/MS, tracking intermediates like di- and mono-brominated biphenyls .
- Anaerobic : Use ¹³C-labeled this compound to trace mineralization to CO₂ and incorporation into microbial biomass .
- Controls : Include sterile sediments and abiotic systems to distinguish biotic vs. abiotic degradation .
Q. How should researchers address contradictions in reported toxicity data for this compound across studies?
- Answer : Perform meta-analysis with stratification by:
- Test systems : Compare in vitro (e.g., hepatic cell lines) vs. in vivo (e.g., zebrafish) models to assess metabolic activation differences .
- Dosimetry : Normalize doses to internal exposure metrics (e.g., area under the curve) instead of nominal concentrations .
- Confounding factors : Control for co-exposure to other halogenated contaminants (e.g., PCBs) in environmental samples .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
